REACTION_CXSMILES
|
S(Cl)(Cl)(=O)=O.[CH3:6][S:7][C:8]1[N:13]=[C:12]([CH3:14])[C:11]([CH2:15][O:16][CH2:17][Cl:18])=[CH:10][N:9]=1.CSC1N=C(C)C(COCSC)=CN=1>ClCCl>[CH3:6][S:7][C:8]1[N:13]=[C:12]([CH3:14])[C:11]([CH2:15][O:16][CH2:17][Cl:18])=[CH:10][N:9]=1 |f:0.1|
|
Name
|
2-Methylthio-4-methyl-5-(chloromethyloxymethyl)pyrimidine Sulfuryl chloride
|
Quantity
|
2.8 mmol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(Cl)Cl.CSC1=NC=C(C(=N1)C)COCCl
|
Name
|
|
Quantity
|
2.8 mmol
|
Type
|
reactant
|
Smiles
|
CSC1=NC=C(C(=N1)C)COCSC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-3 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at -3° C. for 10 minutes before the solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was evaporated at reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude product (0.60 g, 98%) was used for alkylation in Example 10 without any further purification
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
|
CSC1=NC=C(C(=N1)C)COCCl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |